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Compound of Interest

Compound Name: 6-Methylquinoxaline

Cat. No.: B1581460

An In-Depth Technical Guide to 6-Methylquinoxaline for Researchers and Drug Development
Professionals

Introduction

6-Methylquinoxaline (CAS No. 6344-72-5) is a heterocyclic aromatic organic compound
belonging to the quinoxaline family. The quinoxaline scaffold, which consists of a benzene ring
fused to a pyrazine ring, is a privileged structure in medicinal chemistry due to its wide range of
pharmacological activities.[1][2] As a methylated derivative, 6-Methylquinoxaline serves as a
crucial building block and starting material in the synthesis of more complex molecules with
potential therapeutic applications.[3] This guide provides a comprehensive overview of 6-
Methylquinoxaline, including its chemical and physical properties, a detailed synthesis
protocol, its applications in drug discovery, and essential safety information.

Core Chemical Identifiers

Identifier Value

CAS Number 6344-72-5[4]

Molecular Formula CoHsN2[4]

Molecular Weight 144.17 g/mol [4]

IUPAC Name 6-methylquinoxaline[4]
Synonyms Quinoxaline, 6-methyl-[4]
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Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of 6-Methylquinoxaline is
fundamental for its application in research and synthesis.

Property Value Source
Melting Point 218.5°C ChemicalBook
Boiling Point 244-245°C ChemicalBook
Appearance Light yellow to brown liquid ChemicalBook
Solubility Soluble in alcohol FlavScents

1H NMR See spectrum details below ChemicalBook
13C NMR See spectrum details below PubChem

IR Spectrum See spectrum details below PubChem

Spectroscopic Analysis

H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum of 6-
Methylquinoxaline provides characteristic signals corresponding to the protons in its structure.
The aromatic protons will appear in the downfield region (typically & 7.0-9.0 ppm), while the
methyl protons will exhibit a singlet in the upfield region (around & 2.5 ppm).[5]

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will show distinct
peaks for each of the nine carbon atoms in the molecule, with the aromatic carbons resonating
at lower field strengths compared to the methyl carbon.[4]

IR (Infrared) Spectroscopy: The IR spectrum of 6-Methylquinoxaline will display characteristic
absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and
C=C stretching vibrations within the heterocyclic and aromatic rings.[4]

Synthesis of 6-Methylquinoxaline

The most common and effective method for synthesizing quinoxaline derivatives is the
condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][6]
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For 6-Methylquinoxaline, this involves the reaction of 3,4-diaminotoluene with a glyoxal
derivative.

Experimental Protocol: Synthesis from 3,4-
Diaminotoluene

This protocol is adapted from a method described by ChemicalBook.[7]
Materials:

e 3,4-Diaminotoluene

Glyoxal-sodium bisulfite adduct

5 M Sodium hydroxide (NaOH) aqueous solution

Diethyl ether

Anhydrous Sodium Sulfate (Na2S0a4)

Deionized water

Procedure:

» Dissolution of Diamine: Dissolve 100 g (0.82 mol) of 3,4-diaminotoluene in 600 mL of hot
water (70-75°C).

o Preparation of Glyoxal Slurry: Prepare a slurry of 239.5 g (0.9 mol, 1.1 equiv) of glyoxal-
sodium bisulfite adduct in 400 mL of water at 60°C.

o Condensation Reaction: Quickly add the hot 3,4-diaminotoluene solution to the glyoxal
adduct slurry. Heat the reaction mixture at 60°C for 1 hour.

o Additional Reagent: Add an additional 5 g (0.02 mol) of the glyoxal adduct to the reaction
mixture.

o Workup:
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o Cool the reaction mixture to room temperature and filter through a paper filter.
o Neutralize the filtrate to a pH of 7.5-7.8 with a 5 M NaOH aqueous solution.

o Extract the product with diethyl ether (4 x 400 mL).

e Drying and Concentration: Combine the organic phases, dry over anhydrous Na=SOa4, and
concentrate by rotary evaporation to yield the crude product as a brown oil.

 Purification: Purify the crude product by vacuum distillation (boiling point 100-102°C at 10
mmHg) to obtain 6-Methylquinoxaline as a light yellow oily product.[7]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 6-Methylquinoxaline.
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Applications in Drug Discovery and Medicinal
Chemistry

The quinoxaline core is a versatile scaffold for the development of novel therapeutic agents.[1]
[2] Derivatives of quinoxaline have demonstrated a wide spectrum of biological activities.

Role as a Synthetic Intermediate

6-Methylquinoxaline is a valuable starting material for the synthesis of more complex,
biologically active molecules. For instance, it can be functionalized at the methyl group or on
the aromatic rings to generate a library of derivatives for screening. A study by Li et al. (2018)
demonstrated the use of 6-methylquinoxaline in the synthesis of novel (E)-6-((2-
phenylhydrazono)methyl)quinoxaline derivatives, which exhibited potent antifungal and
antioxidant activities.[3]

Anticancer Activity

Numerous quinoxaline derivatives have been investigated for their potential as anticancer
agents.[8] They are known to act as inhibitors of various kinases, which are often dysregulated
in cancer cells. The substitution pattern on the quinoxaline ring significantly influences their
anticancer potency.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives have also shown promise as antibacterial, antifungal, and antiviral
agents.[1] Their mechanism of action can vary, but they often interfere with essential cellular
processes in microorganisms.

Generalized Kinase Inhibition Pathway

While a specific signaling pathway for 6-Methylquinoxaline is not well-defined, its derivatives
are known to target protein kinases involved in cell proliferation and survival. The following
diagram illustrates a generalized kinase signaling pathway that can be targeted by quinoxaline-
based inhibitors.
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Caption: Generalized kinase signaling pathway targeted by quinoxaline inhibitors.

Safety and Handling

6-Methylquinoxaline is considered hazardous and should be handled with appropriate safety

precautions.[9]

Hazard Identification:

o Harmful if swallowed.[9]
o Causes skin irritation.[9]

o Causes serious eye irritation.[9]
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e May cause respiratory irritation.[9]

Recommended Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear safety glasses with side-shields or goggles.
o Skin Protection: Wear protective gloves and clothing.

» Respiratory Protection: Use a respirator with an appropriate filter if handling in a poorly
ventilated area.

First-Aid Measures:

After Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

After Skin Contact: Wash off with soap and plenty of water.

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

6-Methylquinoxaline is a fundamentally important molecule in the field of medicinal chemistry.
Its straightforward synthesis and the versatile reactivity of the quinoxaline scaffold make it an
invaluable building block for the development of novel therapeutic agents. While research into
the specific biological activities of 6-Methylquinoxaline itself is ongoing, the extensive
literature on its derivatives highlights the immense potential of this compound in the discovery
of new drugs for a variety of diseases, including cancer and infectious diseases. As with any
chemical reagent, proper safety and handling procedures are paramount when working with 6-
Methylquinoxaline in a laboratory setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. mdpi.com [mdpi.com]
. longdom.org [longdom.org]
. pubs.acs.org [pubs.acs.org]

. 6-Methylquinoxaline | COH8NZ2 | CID 242567 - PubChem [pubchem.ncbi.nlm.nih.gov]

1
2
3
4
¢ 5. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
6. researchgate.net [researchgate.net]

7. 6-Methylquinoxaline | 6344-72-5 [chemicalbook.com]

8. benchchem.com [benchchem.com]

9. tandfonline.com [tandfonline.com]

¢ To cite this document: BenchChem. [6-Methylquinoxaline CAS number and molecular
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581460#6-methylquinoxaline-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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